molecular formula C23H19N3O6S B11146180 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate

Cat. No.: B11146180
M. Wt: 465.5 g/mol
InChI Key: HCIWAXUVLPWTTN-RGVLZGJSSA-N
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Description

The compound “4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate” is a complex organic molecule that features a variety of functional groups, including a benzodioxin ring, a thiazolotriazole core, and an ethoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxin ring, which can be synthesized from catechol and ethylene glycol under acidic conditions. The thiazolotriazole core can be constructed through a series of cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones. The final step involves the coupling of the benzodioxin and thiazolotriazole intermediates with the ethoxyphenyl acetate moiety using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinones.

    Reduction: The thiazolotriazole core can be reduced to form dihydro derivatives.

    Substitution: The ethoxyphenyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the thiazolotriazole core.

    Substitution: Various substituted phenyl acetate derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate
  • 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-hydroxyphenyl acetate

Uniqueness

The unique combination of functional groups in this compound gives it distinct chemical and physical properties. For example, the presence of the benzodioxin ring can impart stability and rigidity to the molecule, while the thiazolotriazole core can provide a range of electronic properties. The ethoxyphenyl acetate moiety can also influence the compound’s solubility and reactivity.

Properties

Molecular Formula

C23H19N3O6S

Molecular Weight

465.5 g/mol

IUPAC Name

[4-[(E)-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] acetate

InChI

InChI=1S/C23H19N3O6S/c1-3-29-18-10-14(8-9-17(18)31-13(2)27)11-20-22(28)26-23(33-20)24-21(25-26)19-12-30-15-6-4-5-7-16(15)32-19/h4-11,19H,3,12H2,1-2H3/b20-11+

InChI Key

HCIWAXUVLPWTTN-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC(=O)C

Origin of Product

United States

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